![molecular formula C19H21F2NO2 B5438788 N-(2,4-difluorobenzyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5438788.png)
N-(2,4-difluorobenzyl)-4-(3-hydroxy-3-methylbutyl)benzamide
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Overview
Description
N-(2,4-difluorobenzyl)-4-(3-hydroxy-3-methylbutyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB belongs to the class of benzamide compounds and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-4-(3-hydroxy-3-methylbutyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by binding to specific target proteins and modulating their function. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of the influenza virus and the hepatitis C virus, and reduce inflammation. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2,4-difluorobenzyl)-4-(3-hydroxy-3-methylbutyl)benzamide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of N-(2,4-difluorobenzyl)-4-(3-hydroxy-3-methylbutyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound, which could help to improve its availability for research purposes. Another area of research is the identification of the specific target proteins that this compound binds to and the elucidation of its mechanism of action. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and viral infections, warrants further investigation.
Synthesis Methods
The synthesis of N-(2,4-difluorobenzyl)-4-(3-hydroxy-3-methylbutyl)benzamide involves the reaction of 2,4-difluorobenzylamine with 4-(3-hydroxy-3-methylbutyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a solvent such as dichloromethane. After the reaction is complete, the product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(2,4-difluorobenzyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. This compound has been found to be effective against various types of cancers, including lung, breast, and colon cancer. It has also been shown to inhibit the replication of the influenza virus and the hepatitis C virus.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO2/c1-19(2,24)10-9-13-3-5-14(6-4-13)18(23)22-12-15-7-8-16(20)11-17(15)21/h3-8,11,24H,9-10,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLUMQBMPVSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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